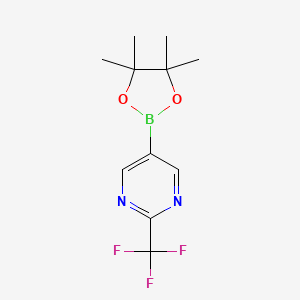
4-bromo-5-iodo-2-methylaniline hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-5-iodo-2-methylaniline hydrochloride is an organic compound that belongs to the class of halogenated anilines. It is characterized by the presence of bromine and iodine atoms attached to the benzene ring, along with a methyl group and an amino group. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-5-iodo-2-methylaniline hydrochloride typically involves multi-step organic reactions. One common approach is the halogenation of 2-methylaniline. The process may include:
Bromination: 2-Methylaniline is first brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position on the benzene ring.
Iodination: The brominated intermediate is then subjected to iodination using iodine or an iodinating agent such as iodine monochloride (ICl) to introduce the iodine atom.
Formation of Hydrochloride Salt: The final product is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
4-Bromo-5-iodo-2-methylaniline hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and iodine) can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to form nitro compounds or reduced to form amines with different oxidation states.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the halogen atoms are replaced with aryl or alkyl groups.
Common Reagents and Conditions
Bromination: Bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst.
Iodination: Iodine (I2) or iodine monochloride (ICl) under acidic conditions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Formation of various substituted anilines.
Oxidation: Formation of nitro compounds.
Reduction: Formation of different amines.
科学研究应用
4-Bromo-5-iodo-2-methylaniline hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein labeling due to its halogenated structure.
Medicine: Investigated for its potential pharmacological properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-bromo-5-iodo-2-methylaniline hydrochloride depends on its application. In biological systems, it may interact with enzymes or proteins, altering their activity. The halogen atoms can form halogen bonds with biological targets, influencing molecular recognition and binding affinity.
相似化合物的比较
Similar Compounds
4-Bromo-2-methylaniline: Lacks the iodine atom, making it less versatile in certain reactions.
5-Iodo-2-methylaniline: Lacks the bromine atom, affecting its reactivity and applications.
4-Chloro-2-methylaniline: Contains chlorine instead of bromine and iodine, leading to different chemical properties.
Uniqueness
4-Bromo-5-iodo-2-methylaniline hydrochloride is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity and enable a wide range of chemical transformations. This dual halogenation enhances its utility in synthetic chemistry and broadens its application scope in various fields.
属性
CAS 编号 |
2703774-20-1 |
|---|---|
分子式 |
C7H8BrClIN |
分子量 |
348.4 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



